![molecular formula C18H14N4O4 B12559130 4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine CAS No. 190333-63-2](/img/structure/B12559130.png)
4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core substituted with a 2,4-dinitrophenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine typically involves the reaction of 4-methyl-2,2’-bipyridine with 2,4-dinitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate or sodium hydroxide in dichloromethane or toluene.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: Conversion of nitro groups to amines.
Oxidation: Conversion of methyl group to carboxylic acid.
Applications De Recherche Scientifique
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine exerts its effects involves its interaction with molecular targets through its bipyridine core and dinitrophenyl group. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in redox reactions. The dinitrophenyl group can undergo nucleophilic substitution, allowing the compound to act as a reactive intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
4,4’-Bipyridine: A common ligand in coordination chemistry.
2,2’-Bipyridine: Another widely used ligand with similar coordination properties.
Uniqueness
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine is unique due to the combination of the bipyridine core and the dinitrophenyl group, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
190333-63-2 |
|---|---|
Formule moléculaire |
C18H14N4O4 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
2-[4-[(2,4-dinitrophenyl)methyl]pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C18H14N4O4/c1-12-4-6-19-16(8-12)17-10-13(5-7-20-17)9-14-2-3-15(21(23)24)11-18(14)22(25)26/h2-8,10-11H,9H2,1H3 |
Clé InChI |
ILMZAKBUHXTYNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
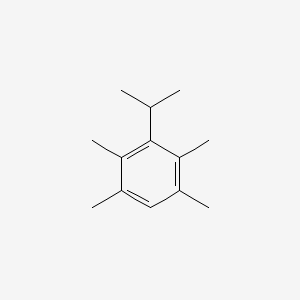
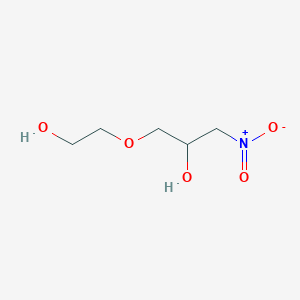

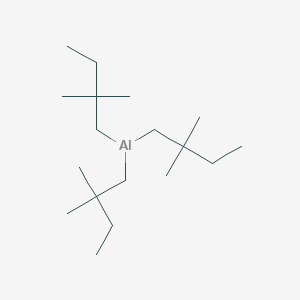
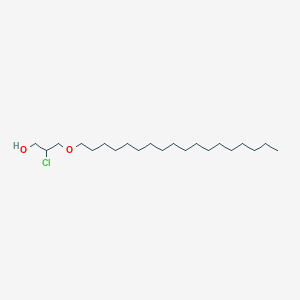
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
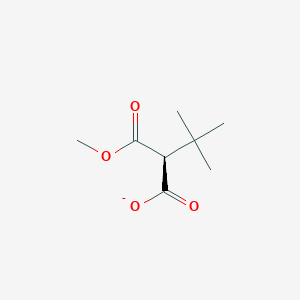
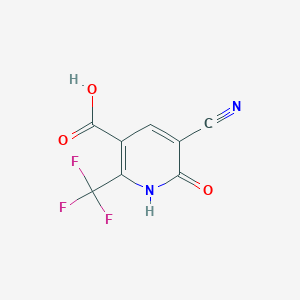
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
